molecular formula C6H12ClN3O B2831203 3-Ethoxy-1-methyl-1H-pyrazol-4-amine hydrochloride CAS No. 1431970-13-6

3-Ethoxy-1-methyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B2831203
CAS No.: 1431970-13-6
M. Wt: 177.63
InChI Key: NXXZEFUBEJKWFI-UHFFFAOYSA-N
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Description

3-Ethoxy-1-methyl-1H-pyrazol-4-amine hydrochloride is a chemical compound with the CAS number 1431970-13-6 . It is used in bulk and is available for purchase from various suppliers .

Scientific Research Applications

Synthesis and Characterization in Organic Chemistry

  • Synthesis and Bioactivities of Pyrazole Derivatives : Pyrazole derivatives, including compounds similar to 3-Ethoxy-1-methyl-1H-pyrazol-4-amine hydrochloride, have been synthesized and characterized for their antitumor, antifungal, and antibacterial properties. The structure of these compounds was determined using various spectroscopic methods and X-ray crystallography. These studies contribute to understanding the biological activities against breast cancer and microbes (Titi et al., 2020).

Chemical Reactions and Transformations

  • Cyclization Modes of Methyl Heteroarylamino Acrylates : Research involving the interaction of similar compounds with 3-aminopyrazole led to the formation of pyrazolo and triazolo pyrimidines. This study explores the selective displacement and cyclocondensation reactions in organic chemistry (Sweidan et al., 2020).
  • Novel Synthesis Methods : Studies have developed new and convenient synthesis methods for pyrazole derivatives, offering advantages like shorter reaction times and higher yields. These methods are significant for facilitating the production of these compounds in organic synthesis (Wang et al., 2011).

Biological and Pharmacological Applications

  • Synthesis of Biologically Active Compounds : Research on the utilization of related compounds in the synthesis of heterocycles has shown biological activity against bacteria, filamentous fungi, and tumor cells. This highlights the potential pharmacological applications of these compounds (Černuchová et al., 2005).
  • Cytotoxic Activity in Tumor Cells : Studies have synthesized new compounds using pyrazole derivatives and examined their cytotoxic properties in vitro on tumor cell lines, demonstrating the potential for developing anticancer drugs (Kodadi et al., 2007).

Properties

IUPAC Name

3-ethoxy-1-methylpyrazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.ClH/c1-3-10-6-5(7)4-9(2)8-6;/h4H,3,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXZEFUBEJKWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN(C=C1N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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